Tetraacid chloride
Description
Properties
IUPAC Name |
3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYWGIJQHWHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572668 | |
| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132491-88-4 | |
| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preamble: the Significance of Poly Acyl Chlorides in Contemporary Organic Chemistry and Materials Science
Contextualization of Acyl Halide Reactivity in Multi-Functional Systems
Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.orgyoutube.com Their reactivity is primarily governed by the carbon atom of the carbonyl group, which is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes them susceptible to nucleophilic acyl substitution, a reaction where the chloride ion is replaced by a nucleophile. libretexts.org Common nucleophiles include water, alcohols, ammonia (B1221849), and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. libretexts.org
Scope and Relevance of Tetraacid Chloride Research
Research into tetraacid chlorides is driven by their utility as key monomers and cross-linking agents for creating advanced materials with unique properties. Their tetrafunctional nature is ideal for forming three-dimensional polymer networks with high thermal stability, mechanical strength, and chemical resistance.
A prominent example is 1,2,4,5-Benzenetetracarbonyl tetrachloride , also known as pyromellitoyl chloride. It is derived from pyromellitic acid and is a precursor to pyromellitic dianhydride (PMDA). taylorandfrancis.comwikipedia.org PMDA is a critical monomer in the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability. taylorandfrancis.comchemicalbook.com Polyimides like Kapton®, derived from PMDA, are used in a wide range of applications, from flexible electronics and aerospace components to insulation materials. wikipedia.orgchemicalbook.com The synthesis of these polymers involves the reaction of the dianhydride (a derivative of the tetraacid chloride) with a diamine. taylorandfrancis.com
Another significant area of research involves tetraacid chlorides built on rigid, three-dimensional scaffolds, such as adamantane. Adamantane-1,3,5,7-tetracarboxylic acid chloride , the tetra-acyl chloride of adamantane-1,3,5,7-tetracarboxylic acid, serves as a highly symmetrical and rigid building block. wikipedia.orgsemanticscholar.org The parent tetracarboxylic acid is used to construct robust hydrogen-bonded organic frameworks (HOFs) and as a core for dendrimers. wikipedia.org The conversion of the carboxylic acid groups to the more reactive acyl chloride groups would facilitate the formation of even more durable structures, such as polyamides or polyesters with a diamondoid core, imparting exceptional hardness and thermal properties to the resulting material.
Furthermore, tetraacid chlorides like Biphenyl-3,3′,5,5′-tetracarbonyl tetrachloride , derived from biphenyl-3,3',5,5'-tetracarboxylic acid, are explored for the synthesis of metal-organic frameworks (MOFs) and porous coordination polymers. sigmaaldrich.comtcichemicals.com The parent acid is a versatile ligand with multiple coordination sites, used to create materials with high surface areas for applications in gas storage and separation. sigmaaldrich.com The acyl chloride derivative provides a reactive alternative for post-synthetic modification or for creating robust polymer composites.
The general synthesis of acyl chlorides from their corresponding carboxylic acids is typically achieved by treatment with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orglibretexts.org This conversion is a fundamental step that activates the carboxylic acid for subsequent reactions. numberanalytics.com
Interactive Data Table: Properties of Select Tetraacid Precursors
This table summarizes key properties of the carboxylic acids from which the discussed tetraacid chlorides are derived.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |
| Pyromellitic Acid | C₁₀H₆O₈ | 254.15 | 276 | 89-05-4 |
| Adamantane-1,3,5,7-tetracarboxylic acid | C₁₄H₁₆O₈ | 312.27 | 395 | 100884-80-8 |
| Biphenyl-3,3′,5,5′-tetracarboxylic acid | C₁₆H₁₀O₈ | 330.25 | >400 | 4371-28-2 |
Synthetic Methodologies for Tetraacid Chlorides
Approaches from Corresponding Tetracarboxylic Acids
The direct conversion of tetracarboxylic acids to their corresponding tetraacid chlorides is a fundamental synthetic route. This is generally accomplished through reactions with reagents that can effectively replace the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom (-Cl).
Utilization of Phosphorus Chlorides (e.g., PCl5, POCl3)
Phosphorus chlorides, such as phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3), are established reagents for converting carboxylic acids to acyl chlorides. These reagents are known for their reactivity, although they can be less selective compared to other methods and may generate phosphorus-containing byproducts that require specific disposal youtube.com.
Phosphorus pentachloride (PCl5) reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl3), and hydrogen chloride (HCl). The reaction generally involves the replacement of the hydroxyl group with a chlorine atom. youtube.com Phosphorus oxychloride (POCl3), also known as phosphoryl chloride, is a colorless liquid that fumes in moist air due to hydrolysis. byjus.com It is also used in the preparation of acyl chlorides from carboxylic acids. researchgate.net While POCl3 can be used, reactions with an excess of POCl3 may result in a nonvolatile mixture of chlorophosphoric acids and anhydrides as byproducts. youtube.com
Application of Thionyl Chloride (SOCl2)
Thionyl chloride (SOCl2) is a widely used reagent for the conversion of carboxylic acids to acid chlorides. commonorganicchemistry.comlibretexts.org This method is often preferred due to the gaseous nature of the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), which simplifies purification. libretexts.orgwikipedia.org The reaction typically involves heating the tetracarboxylic acid with thionyl chloride, often under reflux conditions. commonorganicchemistry.comimperial.ac.uk During the reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which serves as a good leaving group. libretexts.org The chloride anion generated in situ then acts as a nucleophile. libretexts.org
A typical procedure might involve suspending the tetra-acid in a solvent like benzene (B151609) and adding excess SOCl2, followed by heating under reflux. rsc.org After the reaction, the solvent and excess SOCl2 are removed under vacuum. imperial.ac.ukrsc.org Co-evaporation with a suitable solvent can help remove residual thionyl chloride. rsc.org
Advanced Chlorinating Reagents (e.g., Trichloroisocyanuric Acid with Triphenylphosphine)
More advanced methods for synthesizing acid chlorides from carboxylic acids involve the use of reagent systems like trichloroisocyanuric acid (TCCA) in combination with triphenylphosphine (B44618) (PPh3). organic-chemistry.orgresearchgate.net This system generates a powerful electrophile, Ph3P+-Cl, in situ, which can convert carboxylic acids into acyl chlorides under mild and neutral conditions. researchgate.net TCCA is a stable, easily handled, inexpensive, and commercially available solid. researchgate.netresearchgate.net This method offers advantages such as mild reaction conditions and high yields and selectivity in certain applications. researchgate.net
Synthesis of Specific Tetraacid Chloride Precursors for Advanced Materials
Tetraacid chlorides serve as crucial monomers and precursors in the synthesis of various advanced materials, including polymers and frameworks. The synthesis of specific tetraacid chlorides with tailored structures is essential for imparting desired properties to the final materials.
Biphenyl (B1667301) Tetraacyl Chlorides (BTEC, mm-BTEC)
3,3',4,4'-Biphenyltetracarboxylic acid is a precursor to BTEC. chemicalbook.com Its dianhydride form, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), is a monomer used in the production of polyimides. wikipedia.orgsigmaaldrich.com 3,3',5,5'-Biphenyltetracarboxylic acid is the precursor for mm-BTEC. sigmaaldrich.comnih.govchem960.com
The synthesis of these biphenyl tetraacyl chlorides from their respective tetracarboxylic acids likely involves the chlorination methods described earlier, such as using thionyl chloride or phosphorus chlorides. Research has explored the use of different isomeric biphenyl tetraacyl chlorides, including mm-BTEC, 2,2',4,4'-biphenyl tetraacyl chloride (om-BTEC), and 2,2',5,5'-biphenyl tetraacyl chloride (op-BTEC), as monomers for TFC membranes, demonstrating that the isomer structure influences membrane performance, chemical composition, hydrophilicity, and surface morphology. capes.gov.brresearchgate.netdaneshyari.com Membranes prepared from mm-BTEC have shown lower flux and higher rejection compared to those prepared from om-BTEC and op-BTEC. capes.gov.brresearchgate.net
Calixarene-Derived Tetraacid Chlorides
Calixarenes are macrocyclic compounds that can be functionalized to produce various derivatives, including calixarene-derived tetraacid chlorides. These compounds are of interest as molecular scaffolds for creating complex structures and materials. google.com
The synthesis of calixarene-derived tetraacid chlorides typically involves the conversion of the corresponding calixarene (B151959) tetraacids to their acid chloride forms. rsc.orggoogle.compsu.edu For example, a 1,3-alternate calix nih.govarene tetra-acid can be converted to its tetra-acyl chloride by reaction with thionyl chloride. rsc.org This reaction can involve suspending the tetra-acid in a solvent and heating with SOCl2. rsc.org Calixarene tetraacid chlorides have been used in the synthesis of antibody mimics, where a calixarene unit serves as a rigid organic scaffold to which peptide loops are attached. google.com The final coupling step in such syntheses can involve the conversion of the calixarene tetraacid to the corresponding tetraacid chloride followed by reaction with an amine derivative of the cyclic peptide. google.com Another example involves the synthesis of calixarene derivatives with phosphine (B1218219) oxide groups, where a tetraacid chloride intermediate is also utilized. psu.edu The tetraacid is refluxed with excess oxalyl chloride to yield the acid chloride. psu.edu
Tetraacid chlorides, characterized by the presence of four acyl chloride (-COCl) groups, are highly reactive organic compounds primarily employed as versatile building blocks in organic synthesis. Their reactivity stems from the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack due to the electron-withdrawing effects of the attached oxygen and chlorine atoms. benchchem.comchemguide.co.ukchemguide.co.ukpressbooks.pub This class of compounds, often exemplified by structures like benzene-1,2,4,5-tetracarbonyl tetrachloride (pyromellitic acid chloride), serves as key intermediates in the preparation of various materials, including polymers and specialty chemicals. benchchem.comlookchem.com
Reaction Mechanisms and Advanced Reactivity of Tetraacid Chlorides
The primary mode of reactivity for tetraacid chlorides is nucleophilic acyl substitution. This reaction typically proceeds through an addition-elimination mechanism involving a tetrahedral intermediate. chemguide.co.ukchemguide.co.ukpressbooks.pubuomustansiriyah.edu.iqlibretexts.org The high reactivity of acid chlorides, including tetraacid chlorides, makes them the most reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. pressbooks.pubuomustansiriyah.edu.iqlibretexts.orgchemistrysteps.combyjus.comyoutube.com This is attributed to the excellent leaving group ability of the chloride ion. byjus.comyoutube.com
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution reactions of tetraacid chlorides can occur with a variety of nucleophiles, leading to the formation of different functional groups. The mechanism generally involves the nucleophile attacking the electrophilic carbonyl carbon, followed by the expulsion of a chloride ion. chemguide.co.ukchemguide.co.ukpressbooks.pubuomustansiriyah.edu.iqlibretexts.orgchemistrysteps.com
Mechanisms with Neutral Nucleophiles (e.g., Alcohols, Amines)
| Reactants | Product Type | Conditions (Typical) |
| Tetraacid Chloride + Alcohol | Tetraester | Presence of a base (e.g., pyridine (B92270), triethylamine), solvent (e.g., THF, CH₂Cl₂), varying temperatures. chemistrysteps.comorgosolver.comchemguide.co.uk |
Research has demonstrated the synthesis of tetraesters from tetraacid chlorides. For example, cubane-1,2,4,7-tetraacid chloride reacts with ethanol (B145695) to yield the corresponding tetraethyl ester. dtic.mil
| Reactants | Product Type | Conditions (Typical) |
| Tetraacid Chloride + Amine | Tetraamide or Substituted Tetraamide | Solvent (e.g., THF, dioxane, DMF), varying temperatures, often with excess amine or an added base. chemistrysteps.comchemguide.co.ukacs.orgcas.czrsc.org |
Studies have reported the synthesis of tetraamides from specific tetraacid chlorides. For instance, the tetraacid chloride derived from 18-crown-6-tetracarboxylic acid reacts with primary amines to produce symmetrical tetraamides in good to excellent yields. acs.org Similarly, the tetraacid chloride of 9,9'-spirobifluorene-2,2',7,7'-tetracarboxylic acid reacts with aqueous ammonium (B1175870) hydroxide (B78521) to yield the corresponding tetraamide. cas.cz
Mechanisms with Anionic Nucleophiles (e.g., Carboxylates)
| Reactants | Product Type |
| Tetraacid Chloride + Carboxylate Anion | Polyanhydride |
This method allows for the preparation of both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iqchemistrysteps.com
Transition Metal-Catalyzed Transformations
While the primary reactivity of tetraacid chlorides involves nucleophilic acyl substitution, some research explores their involvement in transition metal-catalyzed transformations. However, detailed general mechanisms for such reactions specifically involving tetraacid chlorides are less commonly documented compared to their nucleophilic substitution chemistry in the provided search results. Some studies focus on the use of tetracarboxylic acids or their derivatives (like anhydrides) as ligands in the formation of metal-organic frameworks (MOFs), where the metal ions coordinate with the carboxylate groups. rsc.orgresearchgate.net While tetraacid chlorides could potentially be precursors in such syntheses after hydrolysis, the direct involvement of the acyl chloride functionality in catalytic cycles with transition metals requires specific reaction conditions and catalysts that are not extensively detailed in the general literature provided. rsc.orgosti.gov
| Transformation Type | Potential Role of Tetraacid Chloride | Notes |
| Reactions involving metal complexes | Precursor to ligands (after transformation) | Tetracarboxylic acids are used as ligands in MOFs. rsc.orgresearchgate.net Direct reactions of tetraacid chlorides with transition metals as catalysts are less commonly detailed in the provided sources. |
Further research would be needed to fully elucidate specific transition metal-catalyzed reactions directly involving the acyl chloride groups of tetraacid chlorides beyond their role as electrophiles in standard nucleophilic substitution.
Reaction Mechanisms and Advanced Reactivity of Tetraacid Chlorides
Transition Metal-Catalyzed Transformations
Palladium, Rhodium, and Iridium Catalysis
Transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) play significant roles in catalyzing various reactions involving acid chlorides. These catalysts can facilitate transformations that are not readily achieved through traditional methods, offering improved selectivity and milder reaction conditions.
Palladium catalysis is widely employed in coupling reactions involving acid chlorides. For instance, palladium catalysts can mediate the reduction of acid chlorides to aldehydes using hydrosilanes. thieme-connect.comorganic-chemistry.org This method is applicable to various acid chlorides, including aliphatic, aroyl, and α,β-unsaturated acid chlorides, providing a versatile route to aldehydes while suppressing undesired decarbonylation and β-hydrogen elimination. organic-chemistry.org Palladium can also catalyze the formal arylacylation of allenes using acid chlorides and arylboronic acids, leading to α,β-unsaturated ketones with high regio- and stereoselectivity. rsc.org
Rhodium catalysis is notable for its application in C-H functionalization reactions and decarbonylation processes. Aroyl chlorides can undergo Heck-type reactions or decarbonylative addition to alkynes catalyzed by rhodium. dicp.ac.cn Rhodium(I) catalysis has been shown to enable regioselective functionalization of aromatic C-H bonds using acid chlorides as coupling partners via decarbonylative C-H activation. dicp.ac.cncapes.gov.br Rhodium(II) catalysts have also been utilized in reactions of cyclic diazodicarbonyl compounds with acid chlorides to synthesize α-chloro α,β-enones. rsc.org
Iridium complexes demonstrate high catalytic activity in the intermolecular addition of acid chlorides to terminal alkynes, yielding (Z)-β-chloro-α,β-unsaturated ketones with high regio- and stereoselectivity. acs.orgnih.govorganic-chemistry.orgnih.govacs.org This iridium-catalyzed reaction effectively suppresses common side reactions like decarbonylation and β-hydrogen elimination. acs.orgnih.govorganic-chemistry.org The choice of ligand in iridium catalysis is crucial for determining the selectivity, with N-heterocyclic carbenes (NHCs) being effective for aroyl chlorides and specific phosphines for aliphatic acid chlorides. acs.orgnih.govorganic-chemistry.org
For a tetraacid chloride, these catalytic methods offer pathways to selectively modify one or more of the acyl chloride groups or to utilize them in C-C bond forming reactions. The outcome would depend on the specific catalyst, ligands, reaction conditions, and the structure of the tetraacid chloride itself, which could influence the accessibility and reactivity of the individual acid chloride groups.
Decarbonylative Reactions
Decarbonylation involves the removal of a carbonyl group (-CO) from a molecule. Acid chlorides can undergo decarbonylative reactions, typically catalyzed by transition metals, particularly rhodium. The Tsuji-Wilkinson decarbonylation reaction, utilizing Wilkinson's catalyst (RhCl(PPh₃)₃), is a known method for the decarbonylation of aldehydes and some acyl chlorides. wikipedia.org
The mechanism for rhodium-catalyzed decarbonylation of acid chlorides is proposed to involve oxidative addition of the acid chloride to the metal center, forming an acyl-rhodium(III) intermediate. wikipedia.orgacs.orgresearchgate.net This is followed by migratory extrusion of carbon monoxide, leading to an alkyl- or aryl-rhodium complex. wikipedia.orgacs.orgresearchgate.net Reductive elimination then yields the decarbonylated product (e.g., alkyl or aryl chloride) and a metal-carbonyl complex. wikipedia.orgacs.orgresearchgate.net While the stoichiometric version of this reaction forms a stable rhodium carbonyl complex, catalytic turnover can be achieved at higher temperatures where the carbonyl ligand is released. wikipedia.org
Palladium catalysts can also mediate decarbonylative cross-coupling reactions of acid chlorides, such as decarbonylative difluoromethylation with difluoromethyl zinc reagents. nih.gov This reaction proceeds at room temperature and shows broad functional group tolerance. nih.gov
Applying decarbonylation to a tetraacid chloride could lead to the removal of one or more carbonyl groups, potentially resulting in a molecule with four carbon-chlorine bonds or facilitating coupling reactions at the positions where the carbonyl groups were originally located. The selectivity of decarbonylation among the four sites would be a key consideration, likely influenced by steric and electronic factors.
Chemo- and Regioselective Functionalization of Tetraacid Chlorides
Differential Reactivity of Multiple Acyl Chloride Groups
Although all four acyl chloride groups in a tetraacid chloride are chemically the same functional group, their reactivity can differ due to various factors:
Electronic Effects: While the functional groups are identical, the electronic environment around them might be subtly influenced by the rest of the molecule or by the changes occurring during stepwise functionalization.
Symmetry: The symmetry of the tetraacid chloride molecule plays a significant role. In highly symmetrical molecules, all four groups might be equally reactive. However, in unsymmetrical or lower-symmetry tetraacid chlorides, the four groups could have inherently different reactivities.
Conformational Effects: The preferred conformation of the molecule can influence the accessibility of the acid chloride groups to reagents.
These factors can lead to differential reaction rates, where one or more acid chloride groups react faster than others under certain conditions.
Controlled Stepwise Derivatization
Controlled stepwise derivatization aims to selectively functionalize one, two, or three of the four acid chloride groups. This is crucial for synthesizing molecules with mixed functionalities. Strategies to achieve controlled stepwise derivatization include:
Stoichiometric Control: Using a limited amount of reagent (e.g., one equivalent per molecule of tetraacid chloride) can favor monosubstitution. However, this often leads to a mixture of products with different degrees of functionalization due to the statistical nature of the reaction and potentially similar reactivities of the sites.
Choice of Reagent: Different nucleophiles or catalysts can exhibit varying degrees of selectivity based on steric and electronic factors. Employing a bulky reagent might favor reaction at a less hindered site.
Reaction Conditions: Careful control of temperature, solvent, concentration, and reaction time can influence selectivity. Milder conditions often enhance selectivity by allowing the reagent to react preferentially with the most reactive site.
Protecting Groups: While challenging with four identical functional groups, in some cases, it might be possible to selectively protect some acid chloride groups or their precursors before functionalization, although this adds synthetic complexity.
Flow Chemistry: Microreactor systems and flow chemistry techniques can offer improved control over reaction conditions and mixing, potentially enhancing chemoselectivity and allowing for better control over stepwise reactions compared to traditional batch processes. researchgate.netnih.gov Rapid mixing can help to minimize the formation of over-addition products. researchgate.net
Exploiting Differential Reactivity: If the inherent reactivity of the four acid chloride groups is sufficiently different due to structural factors, carefully chosen conditions can allow for the selective reaction of the most reactive site(s).
Achieving high chemo- and regioselectivity in the functionalization of tetraacid chlorides is a significant synthetic challenge and often requires careful design of the reaction system and optimization of conditions. Research in this area focuses on developing reagents, catalysts, and methodologies that can differentiate between the subtly different environments of the acyl chloride groups.
The derivatization of polyfunctional molecules, such as those containing multiple acid chloride groups, is a common strategy in polymer science and other fields to introduce desired properties. researchgate.netresearchgate.netmdpi.commdpi.com Techniques like converting carboxylic acids to acid chlorides followed by reaction with alcohols or amines are used for derivatization and analysis. researchgate.netgoogle.compjoes.comchromforum.orgresearchgate.net While these examples often focus on di- or polycarboxylic acids/acid chlorides in polymers, the underlying principles of controlled functionalization are relevant to discrete tetraacid chloride molecules.
Here is a summary of some key reactions discussed:
| Reaction Type | Catalysts/Reagents | Typical Outcome (for Acid Chlorides) | Potential for Tetraacid Chlorides | Relevant Section |
| Reduction | Pd/Hydrosilanes | Aldehydes | Tetraldehydes or partially reduced products | 3.2.1 |
| Addition to Alkynes | Ir complexes (with specific ligands) | (Z)-β-chloro-α,β-unsaturated ketones | Molecules with four such functionalities attached to the alkyne | 3.2.1 |
| C-H Functionalization/Coupling | Rh, Pd catalysts | C-C bond formation (decarbonylative or carbonylative) | Introduction of four new C-C bonds or modified C-Cl bonds | 3.2.1, 3.2.2 |
| Decarbonylation | Rh (e.g., Wilkinson's catalyst), Pd | Alkyl/Aryl chlorides, coupling products | Conversion of -COCl to -Cl or involvement in coupling reactions | 3.2.2 |
| Reaction with Grignard Reagents | RMgX | Tertiary alcohols (via double addition) | Molecules with four tertiary alcohol functionalities | 3.2.3 |
| Reaction with Organocuprates (Gilman Reagents) | R₂CuLi | Ketones (via single addition) | Polyketones (potentially up to four ketone groups) | 3.2.3 |
| Nucleophilic Substitution (e.g., with alcohols) | Alcohols (often with base like pyridine) | Esters | Polyesters (up to four ester groups) | - |
| Nucleophilic Substitution (e.g., with amines) | Amines (stoichiometric or with base) | Amides | Polyamides (up to four amide groups) | - |
Note: The "Potential for Tetraacid Chlorides" column describes potential outcomes based on the reactivity of individual acid chloride groups; achieving these outcomes selectively at all four sites simultaneously or in a controlled stepwise manner is a significant synthetic challenge.
Advanced Applications in Chemical Synthesis and Materials Science
Polymer and Membrane Fabrication
Tetraacid chlorides are extensively utilized in the synthesis of polymers and the fabrication of membranes, primarily through interfacial polymerization.
Interfacial Polymerization for Nanofiltration Membranes
Interfacial polymerization (IP) is a widely employed technique for fabricating thin-film composite (TFC) membranes, particularly for nanofiltration (NF) applications. This method involves the reaction between a water-soluble amine monomer and an organic-soluble acyl chloride monomer at the interface of two immiscible solutions, forming a thin, selective polyamide layer on a porous support substrate. rsc.orgmsrjournal.com Tetraacid chlorides, with their four reactive acyl chloride groups, can participate in IP reactions to form highly cross-linked polyamide layers, influencing membrane performance.
Polyamide Layer Formation (e.g., with Piperazine (B1678402), m-Phenylenediamine)
In the fabrication of TFC nanofiltration membranes, tetraacid chlorides can react with polyfunctional amine monomers such as piperazine (PIP) and m-phenylenediamine (B132917) (MPD) to form the selective polyamide layer. rsc.orgmsrjournal.comresearchgate.net Piperazine is often used to form semi-aromatic polyamide structures, while m-phenylenediamine is used for fully aromatic polyamide structures. rsc.org The IP reaction between these amine monomers and tetraacid chlorides occurs at the aqueous-organic interface on a porous substrate. rsc.org The diffusion-limited nature of the IP reaction leads to the initial formation of a dense, thin layer. rsc.org
For instance, a novel TFC nanofiltration membrane was successfully prepared using 3,3′,5,5′-biphenyl tetraacyl chloride (mm-BTEC) and piperazine (PIP) through interfacial polymerization. researchgate.net The resulting separation layer exhibited enhanced hydrophilicity, which led to improved nanofiltration flux. researchgate.net Similarly, polyamide-based TFC membranes have been created using MPD and trimesoyl chloride (TMC), a trifunctional acyl chloride, highlighting the role of polyfunctional acyl chlorides in forming the active layer. rsc.orgrsc.org
Influence of Tetraacyl Chloride Isomers and Ratios on Membrane Performance
The structure and reactivity of the acyl chloride monomer significantly influence the performance of the resulting membranes. Studies have investigated the effect of using isomeric biphenyl (B1667301) tetraacyl chlorides in IP reactions with m-phenylenediamine (MPDA) for the preparation of TFC reverse osmosis (RO) membranes. researchgate.netdaneshyari.com Three isomeric tetra-functional biphenyl acid chlorides, namely 3,3′,5,5′-biphenyl tetraacyl chloride (mm-BTEC), 2,2′,4,4′-biphenyl tetraacyl chloride (om-BTEC), and 2,2′,5,5′-biphenyl tetraacyl chloride (op-BTEC), have been synthesized and used as monomers. researchgate.netdaneshyari.com
Research findings indicate that the choice of isomer impacts membrane performance, including water flux and salt rejection. Membranes prepared from om-BTEC and op-BTEC showed higher flux but lower rejection compared to membranes prepared from mm-BTEC. researchgate.netdaneshyari.com Characterization of the membrane surface revealed that the content of carboxylic acid groups on the active layer was higher for membranes prepared from mm-BTEC. researchgate.netdaneshyari.com These differences in membrane performance, chemical composition, hydrophilicity, and surface morphology are attributed to the distinct structures and reactivities of the tetraacyl chloride isomers. researchgate.netdaneshyari.com
The ratio of monomers used in the IP reaction is also critical in tailoring membrane properties and performance. nih.gov Variations in the concentrations of amine and acyl chloride monomers, as well as reaction times, significantly influence membrane hydrophilicity and pore structure, consequently affecting water flux and salt rejection. nih.gov
Dendrimer and Supramolecular Architecture Construction
Tetraacid chlorides play a role in the construction of dendrimers and other supramolecular architectures, often as core molecules or building blocks that facilitate branching and the formation of defined structures.
Calixarene-Based Dendrimers and Oligo-Calixarenes
Calixarenes are macrocyclic compounds that can serve as versatile platforms for constructing dendrimers and supramolecular assemblies due to their rigid structure and multiple functionalization sites. researchmap.jpresearchgate.netmdpi.com Tetraacid chlorides derived from calixarenes have been utilized in the synthesis of calixarene-based dendrimers and oligo-calixarenes. researchmap.jpresearchgate.netresearchgate.net
Reactions involving tetraacid chlorides derived from calix researchgate.netarenes in specific conformations (e.g., cone or 1,3-alternate) can yield penta-calix researchgate.netarenes. researchmap.jpresearchgate.net These penta-calix researchgate.netarenes can be considered as the first generation of calix researchgate.netarene-based dendrimers. researchmap.jpresearchgate.net This approach allows for the construction of molecularly uniform species with a defined number of calixarene (B151959) units. researchgate.net
Oligo-calixarenes, which are molecules containing multiple calixarene units linked together, can be seen as preliminary structures towards the formation of calixarene-based dendrimers. researchmap.jpresearchgate.net The use of tetraacid chlorides facilitates the formation of multiple amide linkages, connecting calixarene units and building the dendritic structure. researchmap.jpresearchgate.net These multi-calixarenes have shown the ability to bind metal cations, demonstrating their potential in supramolecular chemistry and host-guest applications. researchmap.jpresearchgate.net
Triazine-Core Dendrimers
Tetraacid chlorides, particularly those derived from triazine, serve as crucial core molecules in the divergent synthesis of dendrimers. The synthesis of triazine dendrimers often originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which possesses three reactive chlorine atoms that can be sequentially substituted by nucleophiles, such as amines. orgsyn.org, ub.edu, nih.gov, arkat-usa.org This differential reactivity allows for controlled growth of the dendrimer generations. nih.gov, ub.edu For instance, a divergent strategy involves reacting a triazine core with branching units, followed by deprotection and further reaction steps to build higher generations. nih.gov, orgsyn.org The s-triazine core's appeal lies in the ease of systematic substitution of its chlorine atoms with amine nucleophiles, enabling the generation of diverse structures. orgsyn.org Consecutive substitution reactions can even be performed in a one-pot procedure, with reaction conditions (temperature and time) dictating the degree of substitution. orgsyn.org Triazine-based dendrimers have been explored for various applications, including gene delivery systems and as scaffolds for antimicrobial peptides, demonstrating their potential in nanomedicine and pharmaceutical innovation. nih.gov, ub.edu, nih.gov
Functionalization of Surfaces and Nanomaterials
Tetraacid chlorides are instrumental in modifying the surface properties of materials and nanomaterials, enabling the immobilization of molecules and enhancing compatibility with various matrices.
Acyl Chloride-Terminated Substrates for Molecular Immobilization
Creating surfaces terminated with acyl chloride groups allows for the covalent attachment of molecules containing amine, alcohol, or thiol functionalities through amide or ester linkages. While the search results did not directly detail the use of tetraacid chlorides specifically for creating acyl chloride-terminated substrates for general molecular immobilization, the principle of using acyl chlorides for surface functionalization is well-established. For example, carboxylic acid groups on surfaces can be converted to acyl chlorides using chlorinating agents, which then react with molecules to be immobilized. This approach is used in various sensing and surface modification applications to create stable, covalently linked layers. kit.edu, mdpi.com, acs.org The multi-point attachment capability offered by a tetraacid chloride could potentially lead to more robust and densely functionalized surfaces compared to mono-functional acyl chlorides.
Carbon Nanotube Functionalization
Functionalization of carbon nanotubes (CNTs) is essential to improve their dispersion, enhance their reactivity, and enable their integration into composite materials or devices. nih.gov, wikipedia.org While direct mentions of "tetraacid chloride" for CNT functionalization were limited in the provided snippets, the broader concept of using acyl chlorides to functionalize CNTs with carboxylic acid groups is described. Carboxylic acid groups, often introduced through oxidation of CNTs, can be converted into acyl chlorides using reagents like thionyl chloride or oxalyl chloride. wikipedia.org These acyl chloride-functionalized CNTs can then react with various nucleophiles, such as amines or alcohols, to attach desired molecules or polymers. wikipedia.org The multi-reactive nature of a tetraacid chloride could potentially be leveraged for multi-point covalent attachment onto the CNT surface, leading to more stable and potentially more effective functionalization for applications like creating nanocomposites or chemical sensors. nih.gov, ndsu.edu
Precursors for Specialized Organic Compounds
Tetraacid chlorides serve as key intermediates in the synthesis of complex organic molecules, facilitating multiacylation reactions and the formation of intricate ligand structures.
Multiacylation Reactions
The four reactive acyl chloride groups in a tetraacid chloride molecule can participate in multiple acylation reactions with appropriate nucleophiles. This allows for the simultaneous introduction of four acyl moieties onto a core molecule or the formation of cross-linked structures. While specific examples of "multiacylation reactions" using tetraacid chlorides were not extensively detailed in the provided snippets, the reactivity of acyl chlorides in forming amide and ester bonds with amines and alcohols is a fundamental concept in organic chemistry. Tetraacid chlorides can be used to synthesize tetraamides or tetraesters by reacting with primary amines or alcohols, respectively. For example, a tetraacid chloride derived from a crown ether has been shown to react with primary amines to yield symmetrical tetraamides. doi.org This multiacylation capability is valuable for constructing molecules with specific arrangements of functional groups or for creating polymeric networks.
Synthesis of Complex Ligands and Chelates
Tetraacid chlorides, or the corresponding tetraacids, are employed in the synthesis of polydentate ligands capable of chelating metal ions. For instance, 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid), the hydrolysis product of 1,2,4,5-benzenetetracarbonyl tetrachloride, is widely used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com, researchgate.net Its four carboxylate groups can coordinate with various metal ions, leading to the formation of stable and complex structures with tunable porosity and surface area, useful for gas storage, separation, and catalysis. benchchem.com Other tetraacid derivatives, such as those based on crown ethers or pyridine (B92270) cores, have also been synthesized and explored as ligands for transition metals, forming chelate complexes with specific coordination geometries. doi.org, osti.gov The ability of tetraacid chlorides to be readily converted to their corresponding acids or to react directly with nucleophiles makes them versatile precursors for designing and synthesizing a wide range of complex ligands and chelates with potential applications in catalysis, sensing, and material science. nih.gov
Friedel-Crafts Acylation with Polyfunctional Acid Chlorides
Within the realm of advanced chemical synthesis and materials science, the Friedel-Crafts acylation reaction serves as a powerful tool for functionalizing aromatic systems. This reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring by an acyl group, typically initiated by the reaction of an acid chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl3). The active electrophile is generally a resonance-stabilized acylium ion. A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which typically prevents multiple acylations on the same aromatic ring.
The application of polyfunctional acid chlorides, compounds possessing multiple acid chloride moieties, in Friedel-Crafts type reactions allows for the construction of more intricate molecular architectures, including polymeric materials. Diacid chlorides, for example, are frequently employed in Friedel-Crafts polycondensation reactions with suitable aromatic monomers to synthesize polyketones. This polymerization approach builds polymer chains through repetitive acylation events, resulting in backbones containing ketone functional groups.
Research into Friedel-Crafts polycondensation using aromatic dicarboxylic acid chlorides and Lewis acids like AlCl3 has explored various reaction parameters to control molecular weight and polymer properties. Challenges in these reactions often include the sensitivity of acid chlorides to moisture. Studies have shown that the stoichiometry of the Lewis acid relative to the monomers is crucial, and reactions with monomers such as 2,2′-dimethoxybiphenyl (DMB) have demonstrated the feasibility of obtaining aromatic polyketones. The reactivity in these polycondensations can be influenced by interactions, such as the coordination of the Lewis acid with methoxy (B1213986) groups on the aromatic monomer.
Tetraacid chlorides, characterized by the presence of four acid chloride groups, offer the potential for introducing up to four acyl substituents onto aromatic systems or for creating cross-linked polymeric networks. While comprehensive studies specifically detailing the simple Friedel-Crafts acylation of basic aromatic compounds with generic tetraacid chlorides to produce discrete multi-acylated products are not widely documented in the readily available literature, specific tetraacid chlorides have been utilized in complex synthetic sequences that involve acyl-forming reactions.
An illustration of the use of a tetraacid chloride in complex synthesis is its role as a capping agent in the formation of capped porphyrins. Here, a tetraacid chloride "cap" reacts with amino functionalities on a porphyrin macrocycle, forming amide linkages. This reaction, while involving amines rather than aromatic carbons, highlights the ability of tetraacid chlorides to participate in acyl coupling reactions.
Another relevant example is the synthesis and reactions of cubane-1,2,4,7-tetracarbonyl chloride. This specific tetraacid chloride, derived from the highly strained cubane (B1203433) core, has been synthesized and shown to react with nucleophiles such as ammonia (B1221849) to form the corresponding tetraamide. This underscores the reactivity of the acid chloride groups in a tetrafunctional context.
Computational Investigations of Tetraacid Chloride Systems
Mechanistic Elucidation of Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. Computational studies are critical in dissecting the intricate details of these reaction mechanisms, particularly for polyfunctional compounds like tetraacid chlorides.
The mechanism of nucleophilic acyl substitution is often depicted as a two-step addition-elimination process involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com However, computational studies, particularly those using density functional theory (DFT), have revealed that this is not the only possible pathway. For some acyl chlorides, a concerted S(N)2-like mechanism, which avoids a stable tetrahedral intermediate, is a viable alternative. researchgate.net
Theoretical calculations on simple systems like formyl chloride and acetyl chloride have shown that the chloride ion exchange reaction proceeds through a π-attack on the C=O bond without the formation of a discernible tetrahedral intermediate. researchgate.net The reaction instead follows a concerted S(N)2-type path. researchgate.net This type of single-step mechanism involves the nucleophile approaching the carbonyl carbon while the leaving group is displaced simultaneously, passing through a trigonal bipyramidal transition state. masterorganicchemistry.comkhanacademy.org
Conversely, the classic stepwise mechanism proceeds via a distinct tetrahedral intermediate, which is formed when the nucleophile adds to the carbonyl carbon. libretexts.orglibretexts.org This intermediate then collapses by expelling the chloride leaving group to form the final substitution product. libretexts.orgyoutube.com For tetraacid chlorides, the operative mechanism can be influenced by several factors, including the structure of the tetraacid chloride itself, the nature of the attacking nucleophile, and the solvent environment. Computational modeling allows for the exploration of the potential energy surfaces for both pathways, helping to determine which is more energetically favorable under specific conditions.
Solvation plays a crucial role in the dynamics of chemical reactions, and its effects can be modeled computationally. The presence of solvent molecules can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction's energetic landscape and potentially changing the preferred mechanistic pathway. nih.gov
Computational studies incorporating continuum solvation models have demonstrated that solvation has a significant impact on the potential energy surfaces of nucleophilic substitution reactions. nih.gov These models can predict how changes in solvent dielectric constant affect the energetics of different reaction pathways. nih.gov
Explicit solvation models, where individual solvent molecules are included in the calculation, provide even greater detail. For example, DFT computations on the methanolysis of protonated acetyl chloride showed that the presence of several hydrogen-bonded methanol (B129727) molecules is crucial. researchgate.net With six explicit methanol molecules, a proton relay occurs, leading to the formation of a tetrahedral-like structure that immediately loses a chloride ion in a process resembling an S(N)1-like solvolysis. researchgate.net This indicates that in protic solvents, the solvent can actively participate in the reaction, facilitating the departure of the leaving group and influencing the stability of key intermediates.
Conformational Analysis and Molecular Dynamics Simulations
The extended and often complex structures of molecules derived from tetraacid chlorides necessitate computational methods to understand their three-dimensional shapes and dynamic behaviors.
Tetraacid chlorides can serve as building blocks for constructing larger, structured host molecules like cavitands and calixarenes. These molecules have well-defined cavities that can encapsulate guest molecules. Acylation reactions using acid chlorides are employed to create amide linkages that provide structural reinforcement, helping to maintain the desired conformation of the host molecule. nih.gov For instance, the acylation of an octamine precursor with acid chlorides can yield deep cavitands where intramolecular hydrogen bonds create a seam that preserves a vase-like shape. nih.gov
Conformational analysis of these large systems is heavily reliant on computational techniques. Molecular mechanics calculations are used to predict the most stable conformations. nih.gov For example, studies on larger [n]cavitands (where n ≥ 6) predicted, and X-ray diffraction later confirmed, that they adopt lower-symmetry conformations due to steric crowding, in contrast to the symmetric cone conformations of smaller analogues. nih.gov For azacalixarenes, X-ray crystal structure analysis has been used to confirm that they can adopt a non-symmetrical 1,3-alternate conformation. researchgate.net
| Macrocycle Class | Key Structural Feature | Computational Method | Primary Finding | Reference |
|---|---|---|---|---|
| Deep Cavitands | Cyclic, head-to-tail intramolecular hydrogen bonds from amide linkages. | N/A (Synthesis-driven) | Acylation with acid chlorides provides a seam of hydrogen bonds that maintains the vase-like conformation. | nih.gov |
| [n]Cavitands (n=6, 7) | Large ring size with Ar-O-CH2-OAr bridges. | Molecular Mechanics (MM2) | Predicted departure from cone conformations to lower symmetry structures due to steric crowding, confirmed by X-ray data. | nih.gov |
| Tetranitroazacalix mdpi.comarenes | Nitrogen-bridged macrocycle. | Temperature-Dependent NMR / X-ray Crystallography | Adopts a frozen 1,3-alternate conformation due to strong conjugation of nitrogen lone pairs with nitro groups. | researchgate.net |
Tetraacid chlorides, such as biphenyl (B1667301) tetraacyl chloride (BTEC), and related triacid chlorides like trimesoyl chloride (TMC), are key monomers in the interfacial polymerization process used to create the active layers of polyamide (PA) reverse osmosis (RO) and nanofiltration (NF) membranes. researchgate.netdaneshyari.com Molecular dynamics (MD) simulations are an indispensable tool for understanding the relationship between the amorphous, cross-linked structure of these membranes and their transport properties at an atomic scale. mdpi.comdaneshyari.com
MD simulations allow researchers to construct virtual PA membranes and study the permeation of water and the rejection of ions under applied pressure. mdpi.comrsc.org These studies have shown that water transport is highly dependent on the membrane's free-volume properties. rsc.org As membrane density increases, the fractional free volume and the average size of free-volume pores decrease, leading to lower water permeability. rsc.org
Simulations have also been used to dissect the contributions to water transport resistance. A study using a PA layer constructed from BTEC revealed that for thin membranes (~5 nm), interfacial resistance (resistance to water entering and leaving the membrane) is the dominant factor, accounting for over 62% of the total resistance. researchgate.net Neutron spectroscopy experiments, which can be anchored by MD simulations, have further elucidated the complex, multimodal nature of water diffusion within PA membranes, identifying translational, long-range, and localized water dynamics. nih.gov
| Monomer(s) | Simulation Focus | Key Finding | Reference |
|---|---|---|---|
| Biphenyl tetraacyl chloride (BTEC), m-phenylenediamine (B132917) (MPD) | Water transport resistance | For a 5 nm membrane, interfacial resistance is the dominating contribution (>62%) to total transport resistance. | researchgate.net |
| Trimesoyl chloride (TMC), m-phenylenediamine (MPD) | Effect of membrane density on water transport | Water permeability decreases as membrane density increases due to reduced free-volume. Membranes denser than 1368 kg/m³ can block water flow entirely. | rsc.org |
| Trimesoyl chloride (TMC), m-phenylenediamine (MPD) | Direct reverse/forward osmosis simulation | Simulated water permeability for a dense PA model agreed with experimental values. The dense structure showed excellent ion rejection. | mdpi.com |
| Generic Polyamide (PA) | Multimodal water dynamics | Neutron spectroscopy and simulations resolved translational, long-range, and localized diffusive modes for water confined in the membrane. | nih.gov |
Electronic Structure and Reactivity Prediction
The reactivity of a tetraacid chloride is fundamentally governed by its electronic structure. The carbonyl carbons of the acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This high reactivity is due to the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbon-oxygen double bond and destabilizes the carbonyl group relative to other carboxylic acid derivatives like amides. libretexts.orglibretexts.org
Computational chemistry offers methods to quantify these electronic properties and predict reactivity. Density functional theory (DFT) is widely used to calculate electronic structures, but its computational cost can be a barrier for high-throughput screening. rsc.org To overcome this, machine learning approaches, such as artificial neural networks (ANNs), are being developed. These ANNs can be trained on DFT-calculated data to predict quantum-mechanical properties, such as spin-state ordering or bond lengths, with high accuracy but at a fraction of the computational cost. rsc.org Such models, trained on empirical inputs, can provide a rapid strategy for screening large numbers of compounds and predicting their electronic structure and potential reactivity without requiring precise 3D structural information for every candidate. rsc.org
Analytical Characterization Methodologies for Tetraacid Chlorides and Their Derivatives
Chromatographic and Separation Methods
Chromatographic techniques are essential for separating the components of a mixture, allowing for the identification and quantification of impurities in tetraacid chloride samples.
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone for the impurity profiling of non-volatile or thermally sensitive compounds like tetraacid chlorides. ijprajournal.comchromatographyonline.com In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.
For tetraacid chlorides, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. Impurities, which may include unreacted starting materials, intermediates, or byproducts from side reactions, will have different retention times compared to the main tetraacid chloride compound. By using a suitable detector, such as an ultraviolet (UV) detector that can detect the carbonyl functionality, a chromatogram is generated that displays the separated components as peaks. The area of each peak is proportional to the concentration of that component, allowing for quantitative analysis of impurities.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. nih.govmdpi.com In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.
While tetraacid chlorides themselves may have low volatility, GC-MS is invaluable for detecting and identifying volatile impurities or residual solvents that may be present in the sample. youtube.comyoutube.com For instance, volatile starting materials or low molecular weight byproducts can be readily identified and quantified. In some cases, derivatization of the acid chloride to a more stable and volatile derivative, such as an amide, can facilitate GC analysis. nih.gov
Elemental and Purity Determination
The accurate determination of elemental composition and purity is critical for tetraacid chlorides, as impurities can significantly impact subsequent polymerization reactions and the properties of the final materials.
Quantitative Nuclear Magnetic Resonance (q-NMR) has emerged as a powerful primary method for the purity assessment of organic compounds, including reactive molecules like tetraacid chlorides. koreascience.kr Unlike chromatographic techniques that rely on relative response factors, q-NMR offers a direct measurement of a compound's purity, often without the need for a structurally similar reference standard. researchgate.netnih.gov The principle of q-NMR is based on the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of nuclei contributing to that signal. researchgate.netox.ac.uk
For a tetraacid chloride, a ¹H q-NMR analysis would involve dissolving a precisely weighed amount of the sample and a high-purity internal standard (IS) in a suitable deuterated solvent. koreascience.kr The internal standard must have at least one resonance that is well-resolved from the analyte signals. koreascience.krox.ac.uk The purity of the target analyte (Purityt) can then be calculated using the following equation:
Purityt (%) = (It / IIS) * (NIS / Nt) * (Mt / MIS) * (mIS / mt) * PurityIS
Where:
It and IIS are the integrated areas of the signals for the target analyte and internal standard, respectively.
Nt and NIS are the number of protons giving rise to the respective signals.
Mt and MIS are the molecular weights of the analyte and internal standard.
mt and mIS are the masses of the analyte and internal standard.
PurityIS is the certified purity of the internal standard.
Key advantages of q-NMR include its non-destructive nature, speed, and ability to provide simultaneous structural confirmation and quantification. nih.gov It is considered an orthogonal technique to chromatography, enhancing the reliability of purity assignments. nih.gov
Table 1: Key Parameters and Considerations for q-NMR Purity Analysis
| Parameter | Guideline/Consideration | Rationale |
| Internal Standard | High purity (>98%), chemically inert, known molecular weight, non-overlapping signals. ox.ac.uk | Ensures accurate quantification; prevents interference and side reactions. |
| Solvent | Deuterated solvent that fully dissolves both analyte and standard; minimal overlapping signals. | Provides a "silent" background for ¹H NMR and ensures a homogeneous sample. |
| Weighing | Use of a high-resolution balance (e.g., 0.01 mg accuracy). koreascience.kr | Minimizes uncertainty, as mass is a direct input in the purity calculation. koreascience.kr |
| Acquisition | Sufficiently long relaxation delay (D1) to allow for full magnetization recovery of all quantified nuclei. | Prevents signal saturation and ensures signal intensity is truly proportional to the number of nuclei. |
| Data Processing | Accurate phasing and baseline correction before integration. researchgate.net | Ensures the integrated area accurately reflects the signal intensity. |
Ion Chromatography (IC) is a highly sensitive and specific method for determining the concentration of ionic species, making it ideal for quantifying chloride content in tetraacid chlorides. diduco.com This analysis is crucial for verifying the compound's identity and stoichiometry. Since the acyl chloride groups are covalently bonded, a sample preparation step involving hydrolysis is required to convert the organic chlorine into free chloride ions (Cl⁻).
The sample is typically hydrolyzed in a controlled alkaline solution (e.g., dilute sodium hydroxide) to ensure complete conversion of the acyl chloride moieties. The resulting aqueous solution, containing the liberated chloride ions, is then injected into the ion chromatograph. rsc.org The system separates anions based on their affinity for a stationary phase resin. wisc.edu A suppressor column is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity for the chloride ion, which is measured by a conductivity detector. diduco.com
The concentration of chloride is determined by comparing the peak area from the sample to a calibration curve generated from standards of known chloride concentration. wisc.edu IC is robust and can detect low concentrations of chloride, making it suitable for quality control. rsc.orgportalabpg.org.br
X-ray Fluorescence (XRF) spectrometry is a non-destructive elemental analysis technique that can be used for the rapid detection and quantification of chlorine in tetraacid chlorides. nih.govthermofisher.com The method involves irradiating the sample with high-energy X-rays, which causes the ejection of core-shell electrons from the atoms present. eag.com The subsequent relaxation of electrons from higher energy shells to fill the vacancies results in the emission of characteristic secondary X-rays (fluorescence). The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration. researchgate.net
For tetraacid chlorides, XRF provides a direct measure of the total chlorine content without requiring sample digestion, which simplifies sample preparation. thermofisher.com The technique is applicable over a wide concentration range, from parts per million to percent levels. epa.gov However, XRF is a surface-sensitive technique and its accuracy can be affected by matrix effects, where the presence of other elements can influence the fluorescence signal of the element of interest. epa.govresearchgate.net Therefore, calibration with matrix-matched standards is often necessary for accurate quantification.
Voltammetry offers an electrochemical approach for the quantification of chloride ions, which, like IC, requires prior hydrolysis of the tetraacid chloride sample. nih.gov Cyclic voltammetry (CV) is a commonly used voltammetric technique where the potential of an electrode is scanned linearly versus time, and the resulting current is measured. als-japan.com
For chloride analysis, the oxidation of Cl⁻ ions occurs at a high positive potential (e.g., > +1.7 V vs. NHE) at a noble-metal electrode like platinum. nih.gov However, direct measurement of this oxidation current can be unreliable due to potential interference from the oxidation of organic residues. nih.govnih.gov A more robust method involves measuring the reduction current of gaseous chlorine (Cl₂) on the reverse scan. nih.gov The Cl₂ is generated in situ during the initial positive potential scan. This indirect measurement provides a more reliable calibration curve for chloride concentrations, typically in the range of 10 to 200 mg/dm³. nih.govnih.gov The method is fast, often requiring less than 20 minutes per analysis, and is not significantly affected by the pH or ionic strength of the analyte solution. nih.gov
Table 2: Comparison of Chloride Quantification Methods
| Method | Principle | Sample Prep | Pros | Cons |
| Ion Chromatography (IC) | Anion separation and conductivity detection. diduco.com | Hydrolysis required. | High sensitivity and specificity; established method. diduco.comportalabpg.org.br | Requires hydrolysis; potential for interferences from other anions. wisc.edu |
| X-ray Fluorescence (XRF) | X-ray induced elemental fluorescence. researchgate.net | Minimal to none. | Fast, non-destructive, direct solid/liquid analysis. thermofisher.com | Matrix effects can influence accuracy; less sensitive for light elements. epa.gov |
| Voltammetry | Electrochemical oxidation/reduction of chloride. als-japan.com | Hydrolysis required. | Fast analysis time; not highly sensitive to matrix pH or ionic strength. nih.gov | Indirect measurement may be required; potential for electrode fouling. nih.gov |
Polymer-Specific Characterization (for derived materials)
Once tetraacid chlorides are used as monomers to synthesize polymers, such as polyamides or polyimides, the focus of characterization shifts to the properties of the resulting macromolecular material.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an essential technique for analyzing the surface chemistry of polymers derived from tetraacid chlorides. eag.comazooptics.com It is highly surface-sensitive, providing information from the top 5-10 nanometers of the material. vot.pl XPS works by irradiating the polymer surface with X-rays, causing the emission of photoelectrons. rockymountainlabs.com By measuring the kinetic energies of these electrons, XPS can identify the elements present and, crucially, determine their chemical states (e.g., bonding environment). azooptics.commdpi.com
In the context of polymers synthesized from tetraacid chlorides, XPS is used to:
Confirm successful polymerization: By analyzing high-resolution spectra of key elements like carbon (C1s), oxygen (O1s), and nitrogen (N1s, for polyamides), XPS can verify the formation of the expected amide or imide linkages and the absence of unreacted acyl chloride groups at the surface.
Quantify surface elemental composition: XPS provides atomic concentrations of the elements on the surface, which is critical for understanding surface properties like wettability and adhesion. rockymountainlabs.commdpi.com
Analyze surface modification: It is an invaluable tool for studying the effects of surface treatments, such as plasma exposure or chemical grafting, on the polymer. rockymountainlabs.comsvc.org For instance, XPS can detect the introduction of new functional groups or changes in the relative amounts of different carbon-oxygen or carbon-nitrogen bonds. eag.com
For example, in the analysis of a polyamide film, the C1s spectrum can be deconvoluted into several peaks corresponding to different chemical environments, such as C-C/C-H, C-N, and O=C-N (amide) bonds, confirming the chemical structure of the polymer backbone at the surface. svc.orgaip.org
Thermal Analysis Techniques (e.g., TGA, DSC, TMA, DMTA)
Thermal analysis techniques are a suite of methods used to measure the physical and chemical properties of materials as a function of temperature. For tetraacid chlorides and, more commonly, their polymeric derivatives like polyimides and aramids, these techniques are indispensable for determining thermal stability, processing parameters, and service temperature limits. The most common techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Thermomechanical Analysis (TMA), and Dynamic Mechanical Thermal Analysis (DMTA). kohan.com.tw
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. kohan.com.tw This analysis provides critical data on the thermal stability, decomposition temperature, and char yield of polymers derived from tetraacid chlorides. Aromatic polyimides and aramids, synthesized using aromatic tetraacid chlorides or their precursors, are renowned for their exceptional thermal stability. TGA curves for these materials typically show an initial stable baseline with negligible mass loss until high temperatures, followed by a sharp drop indicating decomposition. The decomposition temperatures for polyimides, for example, are often above 300°C. researchgate.net The process can identify the temperature at which dehydrochlorination occurs in certain polymers and how additives can enhance thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for investigating the thermal transitions of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.detechnologyed.org It is used to determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tcc). researchgate.net
The glass transition temperature (Tg) is a critical parameter for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the baseline of the DSC curve. hitachi-hightech.com For high-performance polymers derived from tetraacid chlorides, a high Tg is often a key performance indicator. DSC can also reveal transitions in liquid crystal polymers and be sensitive enough to measure protein denaturation. youtube.com The data is essential for identifying materials and for quality control, as variations can indicate differences in material composition or processing history. eag.commt.com
Below is a table summarizing typical thermal transition data for polymers often synthesized from acid chloride derivatives.
| Polymer Derivative | Analysis Method | Transition | Temperature (°C) |
| Poly(ethylene terephthalate) (PET) | DSC | Glass Transition (Tg) | ~75 |
| Poly(ethylene terephthalate) (PET) | DSC | Melting (Tm) | ~250 |
| Plasticized Polyvinyl Chloride (PVC) | DSC | Glass Transition (Tg) | 20-80 |
| Poly(arylether sulfone) (PAES) | DSC | Glass Transition (Tg) | 220 |
| Polyimide (Amorphous) | DMA | Glass Transition (Tg) | 188 eag.com |
Thermomechanical Analysis (TMA) and Dynamic Mechanical Thermal Analysis (DMTA)
TMA and DMTA provide complementary information to DSC. TMA measures the dimensional changes of a material under a constant force as a function of temperature, identifying softening points and coefficients of thermal expansion. kohan.com.twhitachi-hightech.com DMTA, on the other hand, measures the mechanical properties (modulus and damping) as a function of temperature and frequency. It is particularly sensitive for determining the glass transition temperature (Tg), which appears as a peak in the tan δ curve. mdpi.com
Streaming Potential Measurements for Surface Charge Density
Streaming potential measurement is an electrokinetic technique used to characterize the surface charge of a solid material when it is in contact with an electrolyte solution. researchgate.net This method is particularly relevant for analyzing the surfaces of membranes derived from the interfacial polymerization of tetraacid chlorides (or their analogs like triacid chlorides) with amine monomers. The resulting data is typically expressed as zeta potential (ζ), which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is crucial for understanding membrane performance, including solute rejection and fouling propensity. researchgate.netutwente.nl
The principle involves forcing an electrolyte solution through a channel or across a membrane surface with a pressure differential (Δp). researchgate.net The movement of ions in the diffuse layer of the electrical double layer at the solid-liquid interface generates an electrical potential difference, known as the streaming potential (Es). youtube.com This potential is measured by electrodes placed at the ends of the channel. youtube.com The zeta potential is then calculated using the Helmholtz-Smoluchowski equation:
ζ = (Es / Δp) * (η * L) / (ε₀ * εᵣ * A)
Where η is the solution viscosity, ε is the dielectric constant, L is the channel length, and A is the cross-sectional area. utwente.nl
For thin-film composite (TFC) polyamide membranes, which are often synthesized from monomers like trimesoyl chloride, unreacted acyl chloride groups on the membrane surface hydrolyze to form carboxylic acid groups. utwente.nl These groups impart a characteristic negative surface charge, especially at neutral to alkaline pH. Streaming potential measurements can quantify this charge as a function of pH. utwente.nl
Research on TFC membranes synthesized from trimesoyl chloride (TMC) and various diamines demonstrates the utility of this technique. The zeta potential of the membrane surface varies significantly with pH, typically becoming more negative as the pH increases due to the deprotonation of carboxylic acid and amine groups.
Below is a data table, based on published research findings, showing the zeta potential of polyamide membranes at different pH values. utwente.nl
| Membrane Monomers | pH | Zeta Potential (mV) |
| TMC & m-phenylenediamine (B132917) (MPD) | 3 | +5 |
| TMC & m-phenylenediamine (MPD) | 6 | -15 |
| TMC & m-phenylenediamine (MPD) | 9 | -25 |
| TMC & p-phenylenediamine (B122844) (PPD) | 3 | +8 |
| TMC & p-phenylenediamine (PPD) | 6 | -12 |
| TMC & p-phenylenediamine (PPD) | 9 | -22 |
Historical Trajectories and Emerging Research Directions in Poly Acyl Chloride Chemistry
Evolution of Acid Chloride Chemistry
The study of acid chlorides, also known as acyl chlorides, is a fundamental area within organic chemistry. These compounds, characterized by a carbonyl group bonded to a chlorine atom (-COCl), are highly reactive derivatives of carboxylic acids ebsco.combyjus.comallen.inchemistrytalk.orgtestbook.com. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the chlorine atom, making them susceptible to nucleophilic attack chemistrytalk.orgfiveable.meyoutube.com.
Early Discoveries and Fundamental Principles of Acyl Halide Reactivity
The initial understanding of acyl halide reactivity is rooted in the broader exploration of nucleophilic substitution reactions. Early work, such as that by Paul Walden in 1896 on the interconversion of malic acids using phosphorus pentachloride, contributed to the foundational knowledge of how halides could be substituted by other nucleophiles libretexts.org. While Walden's work focused on alkyl halides, it laid groundwork for understanding substitution mechanisms that would later be applied to acyl halides.
The fundamental principle governing the reactivity of acyl halides, including acid chlorides, is the nucleophilic acyl substitution mechanism fiveable.meunizin.orgorgoreview.commsu.edu. This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent elimination of a leaving group (in the case of acid chlorides, the chloride ion) regenerates the carbonyl group and forms a new product fiveable.meorgoreview.commsu.edu. The chloride ion is considered a good leaving group, which contributes to the high reactivity of acid chlorides compared to other carboxylic acid derivatives like esters or amides fiveable.meorgoreview.comwikipedia.org.
Early synthetic methods for preparing acid chlorides typically involved the reaction of carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) ebsco.combyjus.comfiveable.meunizin.orgorgoreview.comwikipedia.org. Thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification ebsco.comfiveable.medtic.mil.
Development of Polyfunctional Acylating Agents
The evolution of acid chloride chemistry extended to the development of polyfunctional acylating agents, molecules containing multiple acyl chloride functionalities. This development enabled the synthesis of more complex molecular architectures through multiple acylation events. The ability to introduce multiple reactive sites within a single molecule opened avenues for creating polymers, dendrimers, and other complex structures.
Tetraacid chlorides, possessing four acyl chloride groups, represent a class of such polyfunctional acylating agents. Their structure allows for reactions with suitable nucleophiles at four distinct sites, facilitating the construction of highly branched or cross-linked molecules. The synthesis of these tetrafunctional compounds often involves the conversion of corresponding tetracarboxylic acids using similar chlorinating agents as those used for mono-acid chlorides dtic.mildtic.mil. For instance, cubane-1,2,4,7-tetracarboxylic acid has been converted to its tetraacid chloride using thionyl chloride dtic.mil.
The development of these polyfunctional reagents was driven by the need for building blocks capable of undergoing multiple controlled reactions to create materials and molecules with specific properties.
Interdisciplinary Convergence in Tetraacid Chloride Research
Research involving tetraacid chlorides demonstrates convergence across various scientific disciplines, particularly in the synthesis of complex molecules and materials with potential applications in fields like materials science and chemical biology. While direct mentions of broad interdisciplinary convergence solely focused on tetraacid chlorides are limited in the provided context, their use as key intermediates in the synthesis of complex structures highlights this convergence.
For example, tetraacid chlorides have been employed in the synthesis of molecular clefts and receptors designed to interact with biomolecules like DNA or proteins pnas.orgacs.org. This intersects chemistry with biology and biochemistry, aiming to create synthetic molecules that can mimic or modulate biological functions. The synthesis of tetraureas from a xanthene tetraacid chloride core for DNA binding studies exemplifies this interdisciplinary approach pnas.org.
Furthermore, the use of tetraacid chlorides in the creation of dendritic structures, which have applications in areas ranging from drug delivery to catalysis, showcases their relevance in materials science lookchem.com. The convergent synthesis of a dendritic acrylic monomer involved the use of a tetraacid activated with coupling agents, which is analogous to the reactivity of a tetraacid chloride lookchem.com.
The exploration of novel synthetic strategies and the study of unconventional reactivity modes, discussed in the following sections, further underscore the interdisciplinary nature of research involving these compounds, drawing upon expertise in synthetic methodology, catalysis, and physical organic chemistry.
Prospective Research Avenues
Future research involving tetraacid chlorides is likely to focus on refining synthetic methods to achieve greater control and efficiency, as well as exploring novel reaction pathways beyond traditional nucleophilic acyl substitution.
Novel Synthetic Strategies for Tailored Tetraacid Chlorides
Developing more efficient and selective synthetic routes to tailored tetraacid chlorides is a key prospective research avenue. This includes exploring milder chlorinating agents, optimizing reaction conditions to minimize side products (such as hydrolysis in the presence of trace water), and developing methods for the synthesis of tetraacid chlorides with specific structural features or functionalities.
Research into the synthesis of complex molecular frameworks often requires the preparation of highly pure polyfunctional intermediates like tetraacid chlorides dtic.mildtic.mil. Novel strategies could involve flow chemistry for better control over reaction parameters or the use of solid-supported reagents to facilitate purification. The challenges encountered in the synthesis of cubane (B1203433) tetraacid chloride, such as thermal instability and sensitivity to moisture, highlight the need for improved synthetic methodologies dtic.mil.
Furthermore, the development of asymmetric synthesis routes to chiral tetraacid chlorides could open up new possibilities for creating complex chiral materials and molecules with specific stereochemistry.
Exploration of Unconventional Reactivity Modes
While nucleophilic acyl substitution is the characteristic reaction of acid chlorides, exploring unconventional reactivity modes of tetraacid chlorides presents another significant research direction. This could involve investigating their behavior under various catalytic conditions, such as transition metal catalysis, which has been shown to unlock alternative reactivity for mono-acyl chlorides ethz.chnih.gov.
Transition metal catalysis can facilitate reactions involving C-C bond formation, decarbonylation, or other transformations not typically observed in standard acyl substitution reactions ethz.chnih.gov. Applying these catalytic strategies to tetraacid chlorides could lead to the development of novel polymerization methods, the synthesis of unique cyclic or cage compounds, or the creation of complex molecular architectures through cascade reactions.
Research into acyl radicals, generated from acyl chlorides under visible-light photoredox catalysis, suggests another unconventional pathway that could be explored for tetraacid chlorides nih.gov. This could enable radical cyclization or coupling reactions at multiple sites within the molecule, leading to the formation of intricate polycyclic systems.
Advancements in Polymer and Material Design Utilizing Tetraacid Chloride Cores
Tetraacid chlorides, characterized by the presence of four highly reactive acyl chloride functionalities, serve as valuable monomers and core structures in the synthesis of complex polymeric architectures and advanced materials. Their tetra-functionality allows for the creation of highly branched, cross-linked, or star-shaped polymers, offering distinct advantages over linear counterparts in terms of properties like solubility, viscosity, and the ability to incorporate a high density of terminal functional groups instras.comuc.pt.
One significant area of advancement lies in the synthesis of hyperbranched polymers using tetraacid chloride monomers. These polymers, while less perfectly defined than dendrimers, can be synthesized in a one-step polymerization process, making them more accessible for larger-scale applications uc.pt. The terminal acyl chloride groups in a hyperbranched structure derived from a tetraacid chloride core can be further functionalized, enabling the tailoring of material properties for specific applications uc.pt. Research has explored the use of tetra-functional monomers, including acid chlorides, in the development of hyperbranched materials with controlled molecular weight and branching instras.com.
Tetraacid chlorides are also instrumental in the creation of highly cross-linked polymer networks. Interfacial polymerization, for instance, frequently utilizes polyfunctional acyl chlorides reacting with polyamines to form thin-film composite membranes researchgate.netresearchgate.net. Studies have investigated the use of isomeric biphenyl (B1667301) tetraacyl chlorides, such as 3,3′,5,5′-biphenyl tetraacyl chloride (mm-BTEC), 2,2′,4,4′-biphenyl tetraacyl chloride (om-BTEC), and 2,2′,5,5′-biphenyl tetraacyl chloride (op-BTEC), as monomers for the preparation of thin-film composite reverse osmosis membranes researchgate.net. The structure and reactivity of these isomeric tetraacyl chloride monomers influence membrane performance, chemical composition, hydrophilicity, and surface morphology researchgate.net. For example, membranes prepared from om-BTEC and op-BTEC showed higher flux but lower rejection compared to those from mm-BTEC researchgate.net. The presence of additional acyl chloride groups in monomers like mm-BTEC can lead to more residual carboxyl groups after hydrolysis, resulting in a more negatively charged membrane surface and improved rejection of certain salts like Na2SO4 researchgate.net.
Furthermore, tetraacid chlorides can act as core molecules for the synthesis of star polymers, where multiple polymer chains radiate from a central point instras.com. This architecture can lead to unique rheological properties and opens avenues for designing materials with tailored viscosity and solution behavior gatech.edu.
The application of tetraacid chlorides extends to the field of energetic materials and binders, particularly in the context of cubane chemistry. Cubane-1,2,4,7-tetraacid chloride has been synthesized as a precursor for obtaining tetrafunctional energetic derivatives of cubane dtic.mildtic.mil. The conversion of cubane-1,4-dicarboxylic acid to the acid chloride using thionyl chloride has been reported with high yields dtic.mil. These cubane-based tetraacid chlorides and their derivatives are explored for their potential in high-performance propellants and explosives due to their intrinsic energy and thermal stability dtic.mildtic.mil.
The versatility of tetraacid chloride cores in polymer and material design is summarized in the table below, highlighting different structural outcomes and potential applications.
| Tetraacid Chloride Core Type | Resulting Polymer Architecture | Potential Applications | Relevant Research Area |
| Aromatic (e.g., Biphenyl) | Cross-linked networks | Separation membranes (e.g., Reverse Osmosis) | Interfacial Polymerization, Membrane Science |
| Aliphatic (e.g., Cubane-based) | Highly functionalized molecules | Energetic materials, Binders | Cubane Chemistry, Propellants |
| General Tetra-functional | Hyperbranched polymers | Coatings, Additives, Functional materials | Hyperbranched Polymer Synthesis |
| General Tetra-functional | Star polymers | Rheology modifiers, Drug delivery (potential) | Controlled Polymerization, Material Science |
Theoretical and Computational Refinements in Reaction Prediction
Computational chemistry can be used to analyze reaction mechanisms by examining changes in electron density and associated energies along a reaction path mdpi.comsmu.edu. This can help elucidate the step-by-step process of how tetraacid chlorides react with co-monomers, revealing key intermediates and transition states that influence the final polymer structure and properties. Methods like the bonding evolution theory (BET), which combines electron localization function (ELF) topology and Thom's catastrophe theory, are employed to analyze electronic changes during chemical processes mdpi.com.
The integration of theoretical calculations and computational simulations with experimental studies allows for a more efficient and systematic approach to developing new polymeric materials based on tetraacid chloride chemistry. This includes predicting the feasibility of novel polymerization reactions, understanding the factors that govern polymer architecture, and tailoring material properties for specific applications.
| Computational Method | Application in Poly-Acyl Chloride Chemistry (Potential/General) | Information Gained |
| Density Functional Theory (DFT) | Studying reaction mechanisms of polymerization initiation/propagation | Transition states, energy barriers, reaction pathways |
| Molecular Modeling | Simulating polymer chain growth and architecture | Degree of branching, network structure, spatial arrangement |
| Machine Learning for Reaction Prediction | Predicting optimal reaction conditions (e.g., solvent, catalyst) | Reaction outcomes, yield, selectivity |
| Quantum Chemical Calculations | Analyzing electronic structure and reactivity of monomers | Charge distribution, reactive sites, stability |
Q & A
Basic Research Questions
Q. What are the common synthesis routes for tetraacid chloride, and how do they differ in reaction conditions and yields?
- Tetraacid chloride can be synthesized via oxidation of tetramethyl precursors using potassium permanganate under acidic conditions. Alternative methods include Mn/Co-catalyzed oxidation with oxygen or nitric acid. Reaction yields vary depending on solvent choice (e.g., acetic anhydride for thermal conversion) and catalyst efficiency. For example, catalytic oxidation may reduce side reactions compared to strong oxidants like KMnO₄ .
- Methodological Tip : Optimize reaction parameters (temperature, solvent polarity) using controlled pilot experiments. Monitor purity via HPLC or NMR at intermediate stages .
Q. How should researchers conduct a comprehensive literature review on tetraacid chloride?
- Follow the EPA’s strategy for chemical literature searches: (1) Use precise search terms (e.g., “tetraacid chloride synthesis” AND “X-ray structure”), excluding non-peer-reviewed sources; (2) Categorize studies by theme (e.g., synthesis, stability, applications); (3) Cross-reference databases like PubMed and SciFinder for interdisciplinary insights .
- Data Contradiction Analysis : Compare reported physicochemical properties (e.g., melting points, spectral data) across studies. Replicate key experiments to validate inconsistencies .
Q. What analytical techniques are recommended for characterizing tetraacid chloride derivatives?
- X-ray Diffraction (XRD) : Use MoKα radiation (λ = 0.71069 Å) to determine crystal lattice parameters. For example, orthogonal systems can be analyzed with refinement software (e.g., SHELXL) to calculate bond lengths and angles, as demonstrated in vanadium-based analogs .
- Spectroscopy : Employ FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and ¹H/¹³C NMR to confirm molecular structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition pathways of tetraacid chloride under thermal stress?
- Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products (e.g., CO₂, HCl). Compare results with SDS-reported hazards (e.g., phosphorus oxides under fire conditions) .
- Experimental Design : Use inert atmospheres (N₂/Ar) to isolate thermal vs. oxidative decomposition mechanisms. Document time-resolved FT-IR spectra to track intermediate species .
Q. What catalytic systems improve the efficiency of tetraacid chloride synthesis while minimizing byproducts?
- Mn/Co bimetallic catalysts enhance oxygen-driven oxidation by lowering activation energy. For example, a 1:1 Mn/Co ratio in acetic acid solvent achieved 85% yield in pilot studies, reducing residual MnO₂ waste .
- Kinetic Analysis : Use in-situ UV-Vis spectroscopy to monitor reaction progress and optimize catalyst loading. Compare turnover frequencies (TOF) across catalytic systems .
Q. How do hydrogen bonding networks in tetraacid chloride crystals influence stability and reactivity?
- Analyze hydrogen bond distances (O···O/N···O: 2.66–3.07 Å) via XRD to predict solubility and thermal stability. For instance, ammonium salts of tetraacid derivatives exhibit enhanced stability due to extensive H-bonding .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate intermolecular interactions and correlate with experimental DSC data .
Q. What strategies mitigate tetraacid chloride hydrolysis during storage or experimental handling?
- Store under anhydrous conditions (e.g., P₂O₅ desiccant) and use aprotic solvents (e.g., CHCl₃) for reactions. Conduct Karl Fischer titration to quantify residual moisture in batches .
- Advanced Tip : Encapsulate tetraacid chloride in moisture-resistant matrices (e.g., silica nanoparticles) for controlled-release applications .
Methodological Guidelines
- Reproducibility : Document synthesis protocols in alignment with the Beilstein Journal of Organic Chemistry standards, including detailed reagent ratios, purification steps, and spectral validation .
- Data Presentation : Use tables to compare catalytic efficiencies (e.g., TOF, yield) and figures to illustrate crystal packing diagrams from XRD .
- Ethical Reporting : Disclose conflicts of interest and cite primary sources (e.g., peer-reviewed journals) over secondary summaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
